molecular formula C28H29N5O3S B11679795 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11679795
M. Wt: 515.6 g/mol
InChI Key: YPBLOEGKWGCUKG-STBIYBPSSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Condensation Reaction: The final step involves the condensation of the triazole-sulfanyl intermediate with 2-hydroxy-3-methoxybenzaldehyde to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced hydrazides

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Anticancer Properties

Recent studies indicate that compounds with triazole rings exhibit notable anticancer activity. The compound under discussion has been identified as a potential inhibitor of various cancer cell lines. For example, derivatives of triazoles have shown effectiveness against human cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating significant cytotoxicity . The presence of the sulfanyl group may enhance the interaction with biological targets involved in cancer proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives are well-documented. In silico molecular docking studies suggest that this compound could act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response . This mechanism could be beneficial in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm its structure .

Case Studies and Research Findings

  • Study on Anticancer Activity:
    • A recent publication highlighted the synthesis of similar triazole derivatives and their evaluation against various cancer cell lines. The study found that modifications to the triazole ring significantly impacted cytotoxicity .
  • Anti-inflammatory Research:
    • Another research effort focused on the anti-inflammatory potential of triazole compounds, demonstrating their efficacy in reducing inflammation markers in vitro .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various biological targets such as enzymes or receptors, potentially inhibiting or activating their functions. The triazole ring and hydrazide moiety are known to form strong interactions with metal ions, which could be relevant in both biological and industrial contexts.

Comparison with Similar Compounds

Similar compounds include other triazole-based hydrazides and sulfanyl derivatives. What sets 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

List of Similar Compounds

  • 2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

These compounds share similar core structures but differ in their substituents, which can significantly impact their reactivity and applications.

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide (CAS: 893726-22-2) is a novel small molecule that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a triazole ring, a sulfanyl group, and an acetohydrazide moiety, which are known to contribute to its biological properties. The chemical formula is C27H26N5OSC_{27}H_{26}N_5OS with a molecular weight of 504.058 g/mol.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to the one exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from triazole scaffolds have shown minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against strains such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70

These findings suggest that the triazole-based structure contributes significantly to the antibacterial properties of the compound.

Antifungal Activity

In addition to antibacterial effects, triazole derivatives have been extensively studied for their antifungal properties. The compound is hypothesized to exhibit similar activity due to its structural similarities with known antifungal agents. Research indicates that triazoles can inhibit fungal cell membrane synthesis by targeting lanosterol demethylase, an enzyme critical for ergosterol production .

The biological activity of this compound may be attributed to its ability to interfere with microbial cell processes. For instance:

  • DNA Synthesis Inhibition : Like other nitroimidazole derivatives, it may generate toxic radical species that inhibit DNA synthesis .
  • Cell Membrane Disruption : The presence of the triazole ring can disrupt membrane integrity in fungi and bacteria.

Case Studies

  • Synthesis and Testing : A study synthesized various hydrazone derivatives incorporating triazole rings and tested their antibacterial activity using agar disc diffusion methods. The results indicated that several derivatives showed promising inhibition against S. aureus and E. coli .
  • Comparative Analysis : A comparative study evaluated the efficacy of the compound against standard antibiotics like ceftriaxone. The results indicated that while the compound was less potent than ceftriaxone, it still exhibited notable activity against resistant strains .

Properties

Molecular Formula

C28H29N5O3S

Molecular Weight

515.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O3S/c1-28(2,3)21-15-13-19(14-16-21)26-31-32-27(33(26)22-10-6-5-7-11-22)37-18-24(34)30-29-17-20-9-8-12-23(36-4)25(20)35/h5-17,35H,18H2,1-4H3,(H,30,34)/b29-17+

InChI Key

YPBLOEGKWGCUKG-STBIYBPSSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)OC)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)OC)O

Origin of Product

United States

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